Muqubilin
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Overview
Description
Muqubilin is a cyclic peroxide norterpene compound derived from marine sponges. It has garnered significant interest due to its unique chemical structure and potential pharmacological applications. This compound is known for its ability to interact with nuclear receptors, making it a promising candidate for the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Muqubilin can be synthesized through a series of chemical reactions involving the formation of a cyclic peroxide structure. The synthetic route typically involves the oxidation of a precursor molecule to introduce the peroxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Muqubilin undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound can participate in oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can break the peroxide bond, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce reactive oxygen species, while reduction reactions can yield alcohols or other reduced compounds .
Scientific Research Applications
Muqubilin has a wide range of scientific research applications, including:
Biology: Researchers investigate the biological activity of this compound, particularly its interactions with nuclear receptors and its potential as a therapeutic agent.
Medicine: this compound’s ability to modulate nuclear receptors makes it a promising candidate for the treatment of neurodegenerative diseases and other conditions.
Mechanism of Action
Muqubilin exerts its effects by interacting with nuclear receptors, including retinoic acid receptors, retinoid X receptors, and peroxisome proliferator-activated receptors. These interactions modulate the expression of genes involved in various physiological processes. This compound acts as a full agonist for some receptors and a positive allosteric modulator for others, enhancing their activity and signaling pathways .
Comparison with Similar Compounds
Muqubilin is unique among similar compounds due to its specific cyclic peroxide structure and its ability to interact with multiple nuclear receptors. Similar compounds include other marine-derived terpenes and peroxides, such as:
Norseterterpenes: These compounds share structural similarities with this compound and are also derived from marine sources.
Norditerpenes: Another class of marine-derived compounds with similar biological activities.
Marine Terpenic Endoperoxides: These compounds have a similar peroxide functionality and are known for their biological activities.
This compound stands out due to its specific interactions with nuclear receptors and its potential therapeutic applications .
Properties
CAS No. |
72154-33-7 |
---|---|
Molecular Formula |
C24H40O4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(2R)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21+,24+/m1/s1 |
InChI Key |
ZJKZMXQQSDVDLA-LAJJABCHSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@@H](C)C(=O)O)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C |
Origin of Product |
United States |
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